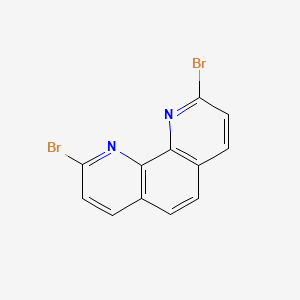
2,9-Dibromo-1,10-phenanthroline
Vue d'ensemble
Description
2,9-Dibromo-1,10-phenanthroline is an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 2,9-Dibromo-1,10-phenanthroline involves several steps. One method involves the use of a Ni catalyst to polymerize 5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other .
Molecular Structure Analysis
The molecular formula of 2,9-Dibromo-1,10-phenanthroline is C12H6Br2N2 . The crystal structure of 2,9-Dibromo-1,10-phenanthroline reveals that all bond lengths and angles are within normal ranges . A very stable one-dimensional (1D) layered structure is formed by π⋅⋅⋅π stacking interactions between 2,9-dibromo-1,10-phenanthroline molecules that pack along the crystallographic b axis .
Chemical Reactions Analysis
The chemical reactions involving 2,9-Dibromo-1,10-phenanthroline are complex and varied. For instance, it can be used as a monomer in the polymerization process to form helical polymers .
Physical And Chemical Properties Analysis
The molecular weight of 2,9-Dibromo-1,10-phenanthroline is 338.00 g/mol . The compound forms a very stable one-dimensional (1D) layered structure due to π⋅⋅⋅π stacking interactions .
Applications De Recherche Scientifique
Transition-Metal-Catalyzed Functionalization
- Scientific Field: Coordination Chemistry
- Application Summary: 1,10-Phenanthroline is a classical ligand in coordination chemistry renowned for its stable metal complexes widely studied across many fields of chemistry, physics, biology, and medicine . It’s used to develop supramolecular assemblies, DNA intercalators and DNA-cleaving reagents, sensors for cations, anions, and other small molecules, PDT agents, redox catalysts, photocatalysts, and photoactive electrodes for dye-sensitized solar cells .
- Methods of Application: Experimental procedures were developed to perform transition-metal-catalyzed reactions with halo-1,10-phenanthrolines .
- Results: These reactions allow to expand beyond the range of available phenanthroline derivatives .
- Scientific Field: Inorganic Chemistry
- Application Summary: A series of [Cu(PP)(NN)][PF6] compounds are reported in which N^N is 2,9-dibromo-1,10-phenanthroline . These compounds exhibit thermally activated delayed fluorescence (TADF), a phenomenon in which the first excited singlet state is populated by a thermally activated transition from the first excited triplet state resulting in a corresponding improvement in the emission properties of the compounds .
- Methods of Application: The compounds were characterized by solution multinuclear NMR spectroscopy, mass spectrometry, and a single-crystal X-ray analysis .
- Results: Each compound underwent a partially reversible or irreversible copper-centered oxidation, the highest potential being for 2,9-Br2 phen-containing compounds . In solution, the compounds are weak yellow or orange emitters, whereas powdered samples exhibit yellow emissions with photoluminescence quantum yields of up to 45% for [Cu(xantphos)(2,9-Br2 phen)][PF6] with an excited state lifetime τ1/2 = 9.9 μs .
Crystal Structure Analysis
- Scientific Field: Crystallography
- Application Summary: The crystal structure of 2,9-dibromo-1,10-phenanthroline has been studied . It is a good candidate for the formation of the π⋅⋅⋅π stacking and other types of noncovalent contacts .
- Methods of Application: The compound was dissolved in dichloromethane by gentle stirring at room temperature. The undissolved material was removed by filtration. The filtrate was set aside for crystallization from dichloromethane at 6–10 °C .
- Results: After a few days, yellow crystals of the title compound suitable for X-ray diffraction analysis were obtained .
Organic Synthesis and Pharmaceutical Intermediate
- Scientific Field: Organic Chemistry and Pharmaceutical Chemistry
- Application Summary: 2,9-Dibromo-1,10-phenanthroline is used as an organic synthesis intermediate and a pharmaceutical intermediate .
- Methods of Application: It can be used in laboratory research processes and chemical production processes .
- Results: It helps in the synthesis of various organic compounds and pharmaceuticals .
DNA Interactions
- Scientific Field: Biochemistry
- Application Summary: Compounds with 1,10-phenanthroline ligands, such as 2,9-dibromo-1,10-phenanthroline, have been studied for their interactions with DNA .
- Methods of Application: These compounds are compared to other known 1,10-phenanthroline G4 ligands endowed with antitumor properties .
- Results: The study of these interactions can lead to the development of new therapeutic agents .
Organic Solar Cells
- Scientific Field: Material Science
- Application Summary: 1,10-Phenanthroline can be used as a cathode buffer layer to improve the efficiency of organic solar cells .
- Methods of Application: It’s applied in the fabrication process of organic solar cells .
- Results: The use of 1,10-Phenanthroline as a cathode buffer layer has been shown to enhance the performance of these solar cells .
Propriétés
IUPAC Name |
2,9-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXYVSHITTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572878 | |
| Record name | 2,9-Dibromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dibromo-1,10-phenanthroline | |
CAS RN |
39069-02-8 | |
| Record name | 2,9-Dibromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

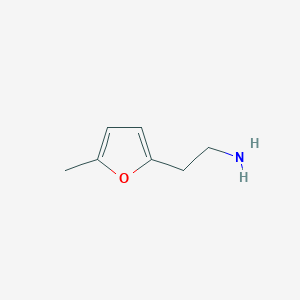

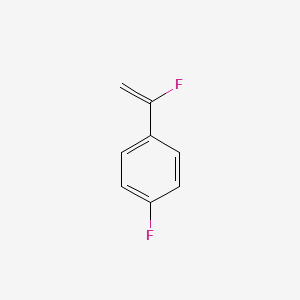
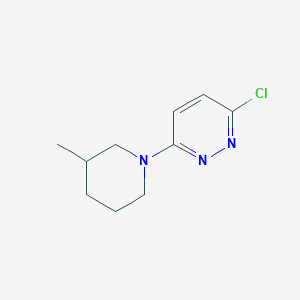
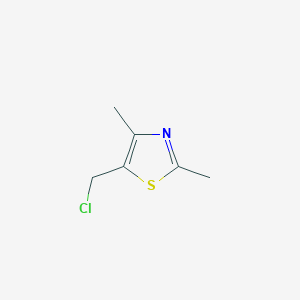
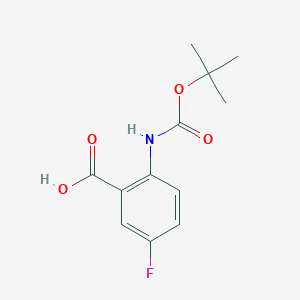
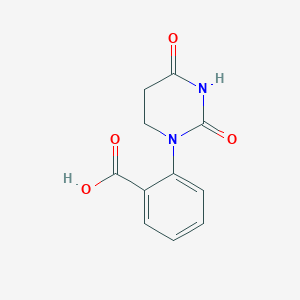
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
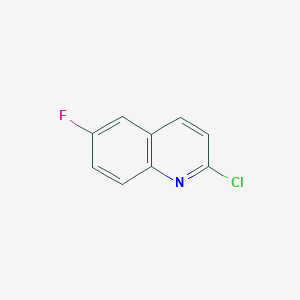
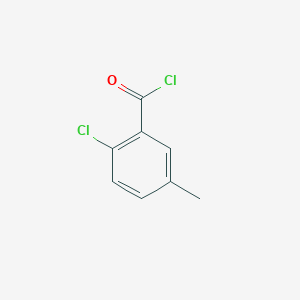
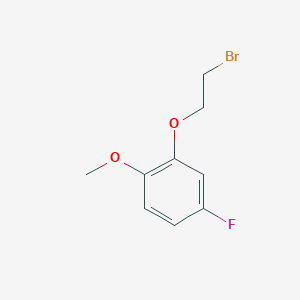
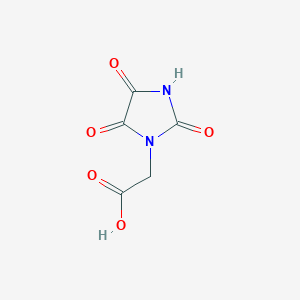
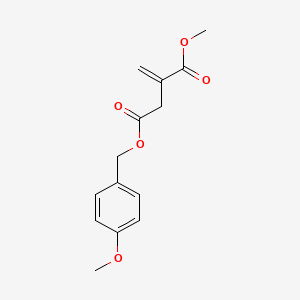
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)